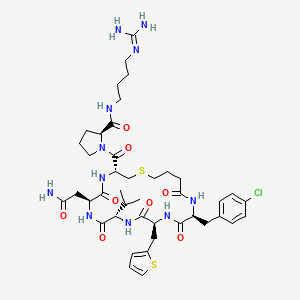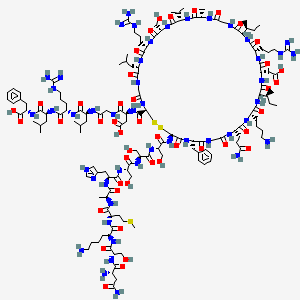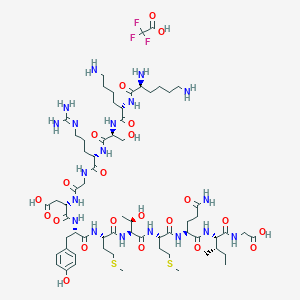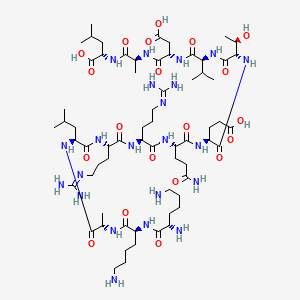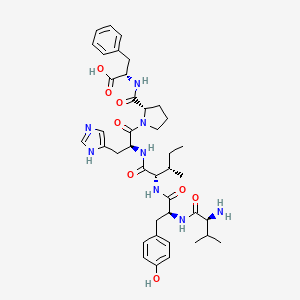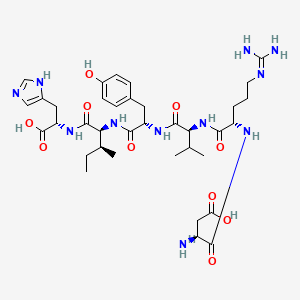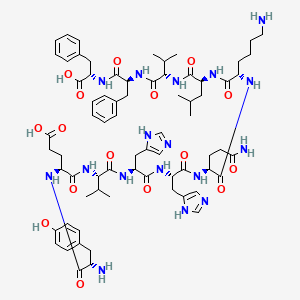
Basic fibroblast growth factor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Basic fibroblast growth factor is a single-chain polypeptide growth factor that plays a significant role in various biological processes, including wound healing, angiogenesis, and cell proliferation. It is a potent inducer of DNA synthesis in a variety of cell types from mesoderm and neuroectoderm lineages . This compound is known for its heparin-binding activity and is involved in the regulation of cell growth, differentiation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: Basic fibroblast growth factor can be synthesized using recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using chromatographic techniques .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation processes. The host cells are grown in bioreactors, and the protein is harvested from the culture medium. The purification process involves multiple steps, including affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography, to obtain a highly pure product .
Chemical Reactions Analysis
Types of Reactions: Basic fibroblast growth factor undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can affect the stability and activity of the protein.
Common Reagents and Conditions:
Substitution: Chemical modifications, such as pegylation, can be performed to enhance the stability and half-life of this compound.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and chemically modified forms of this compound, which can have different biological activities and stabilities .
Scientific Research Applications
Basic fibroblast growth factor has a wide range of scientific research applications, including:
Chemistry: It is used in the study of protein-protein interactions and the development of protein-based therapeutics.
Biology: this compound is essential for maintaining, expanding, and differentiating various cell types in culture.
Medicine: It is employed in wound healing, tissue regeneration, and the treatment of chronic ulcers and burns.
Mechanism of Action
Basic fibroblast growth factor exerts its effects by binding to specific fibroblast growth factor receptors on the cell surface. This binding activates intracellular signaling pathways, including the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway . These pathways lead to the activation of various transcription factors, resulting in the regulation of gene expression and promotion of cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Acidic fibroblast growth factor: Shares 55 percent sequence identity with basic fibroblast growth factor and has similar biological activities but differs in its isoelectric point.
Keratinocyte growth factor: Primarily involved in the regulation of epithelial cell growth and differentiation.
Vascular endothelial growth factor: Plays a crucial role in angiogenesis and vascular permeability.
Uniqueness: this compound is unique in its ability to bind heparin with high affinity and its potent mitogenic activity on a variety of cell types. It is also distinguished by its role in both physiological and pathological processes, making it a valuable target for therapeutic interventions .
Properties
CAS No. |
106096-93-9 |
|---|---|
Molecular Weight |
17200 |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonyms |
Basic fibroblast growth factor |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


